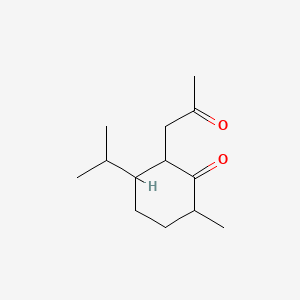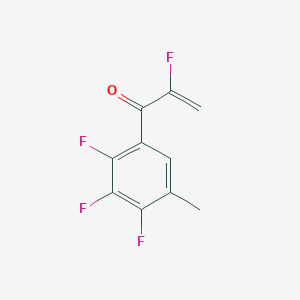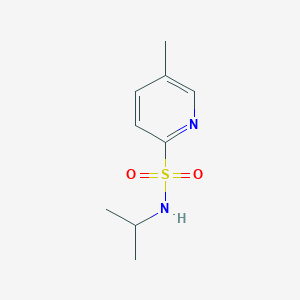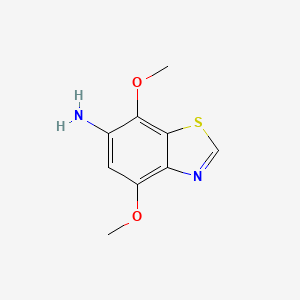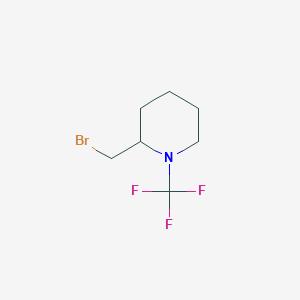
2-(Bromomethyl)-1-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-(trifluoromethyl)piperidine is a chemical compound that features a piperidine ring substituted with a bromomethyl group and a trifluoromethyl group. The presence of these substituents imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-(trifluoromethyl)piperidine typically involves the introduction of the bromomethyl and trifluoromethyl groups onto a piperidine ring. One common method is the bromination of a piperidine derivative followed by the introduction of the trifluoromethyl group through nucleophilic substitution reactions. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and trifluoromethylating agents like trifluoromethyl iodide (CF3I) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions often involve polar aprotic solvents like dimethylformamide (DMF) and moderate temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Products: Formation of new derivatives with various functional groups replacing the bromomethyl group.
Oxidation Products: Formation of oxides or hydroxylated derivatives.
Reduction Products: Formation of dehalogenated or partially reduced derivatives.
Scientific Research Applications
2-(Bromomethyl)-1-(trifluoromethyl)piperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-(trifluoromethyl)piperidine involves its interaction with molecular targets through its bromomethyl and trifluoromethyl groups. These groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The trifluoromethyl group, in particular, can enhance the lipophilicity and metabolic stability of the compound, influencing its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)-1-methylpiperidine: Similar structure but with a methyl group instead of a trifluoromethyl group.
2-(Chloromethyl)-1-(trifluoromethyl)piperidine: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-(Trifluoromethyl)piperidine: Lacks the bromomethyl group, only has the trifluoromethyl group.
Uniqueness
2-(Bromomethyl)-1-(trifluoromethyl)piperidine is unique due to the presence of both bromomethyl and trifluoromethyl groups, which impart distinct reactivity and properties
Properties
Molecular Formula |
C7H11BrF3N |
|---|---|
Molecular Weight |
246.07 g/mol |
IUPAC Name |
2-(bromomethyl)-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C7H11BrF3N/c8-5-6-3-1-2-4-12(6)7(9,10)11/h6H,1-5H2 |
InChI Key |
DKPQIOYVXUXRNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)CBr)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 2-((2-(hydroxymethyl)-3H-imidazo[4,5-b]pyridin-3-yl)methyl)pyrrolidine-1-carboxylate](/img/structure/B13958058.png)

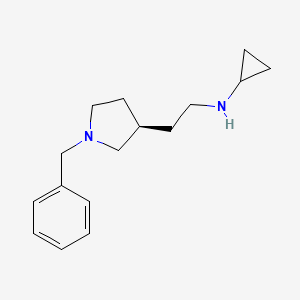
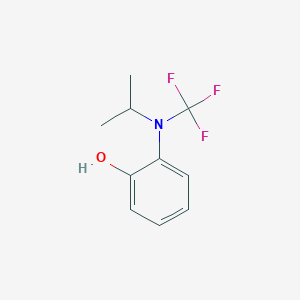
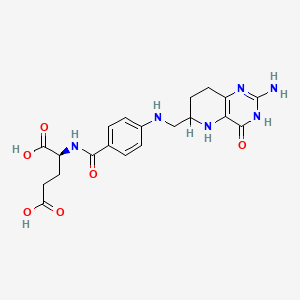

![2,4-Dichloro-6-[(4-methyl-2-morpholin-4-yl-thiazole-5-carbonyl)-amino]-benzoic acid](/img/structure/B13958106.png)
